Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

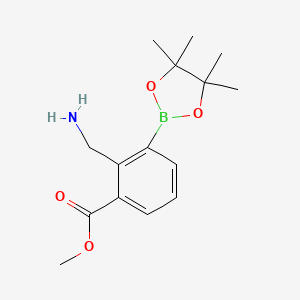

Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester-containing benzoate derivative. Its structure features:

- A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position of the benzene ring.

- An aminomethyl group (–CH2NH2) at the 2-position.

- A methyl ester (–COOCH3) at the 1-position.

This compound is of interest in Suzuki-Miyaura cross-coupling reactions due to the boronic ester moiety and in bioconjugation or drug delivery due to the reactive aminomethyl group .

Properties

IUPAC Name |

methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-8-6-7-10(11(12)9-17)13(18)19-5/h6-8H,9,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJBSLWXNZXUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745237 | |

| Record name | Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-47-3 | |

| Record name | Benzoic acid, 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333319-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects based on recent research findings.

- Molecular Formula : C₁₅H₂₂BNO₄

- Molecular Weight : 291.15 g/mol

- CAS Number : 1333319-47-3

- Purity : Typically >98% .

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving boron-containing intermediates. The presence of the dioxaborolane moiety is significant as it influences the compound's reactivity and biological interactions. The structure includes an aminomethyl group that may enhance its interaction with biological targets.

This compound exhibits various biological activities:

- Antimicrobial Activity : Research indicates that compounds with similar boron structures exhibit antimicrobial properties. The dioxaborolane moiety can enhance the effectiveness against certain bacterial strains .

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to bacterial metabolism. For instance, studies have indicated that similar compounds can inhibit the Wolbachia bacteria responsible for various infections .

- Potential Antiparasitic Effects : The compound's structure suggests it may interact with parasitic organisms, particularly those causing diseases like lymphatic filariasis. Preliminary studies indicate promising results in vitro against Wolbachia .

In Vitro Studies

A study conducted on the derivative compounds of boron-containing agents demonstrated significant inhibition of Wolbachia in infected cell lines. The following table summarizes the findings related to potency (EC50 values) against different strains:

| Compound ID | Strain Type | EC50 (nM) |

|---|---|---|

| 74 | wAlb | 101 |

| 75 | wMel | >1000 |

| 76 | wAlb | 12 |

| 77 | wMel | 113 |

These results indicate that modifications to the core structure can significantly affect biological activity .

Pharmacokinetics

Initial pharmacokinetic studies suggest that while some derivatives exhibit good bioavailability, others may suffer from rapid metabolic degradation. This highlights the need for further optimization in drug design to improve stability and efficacy .

Future Directions

The ongoing research into this compound emphasizes the importance of understanding its biological mechanisms and potential therapeutic applications. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in living organisms.

- Structural Modifications : To enhance potency and reduce toxicity.

- Broader Spectrum Testing : To evaluate activity against a wider range of pathogens.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Methyl 2-(aminomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has shown promise as a building block in the synthesis of pharmaceutical compounds. Its unique boron-containing structure can enhance the bioactivity of drugs by improving solubility and stability. For instance, compounds incorporating boron have been investigated for their potential in cancer therapy due to their ability to interact with biological molecules and influence cellular processes.

Case Study: Anticancer Agents

Research has indicated that boron-containing compounds can act as effective anticancer agents. A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, highlighting its potential in drug formulation .

Materials Science

Polymer Chemistry

The compound can be utilized in the development of advanced materials such as polymers and nanocomposites. Its dioxaborolane structure allows for cross-linking reactions that enhance the mechanical properties and thermal stability of polymer matrices.

Table 1: Comparison of Mechanical Properties of Boron-Doped Polymers

| Property | Control Polymer | Boron-Doped Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Flexural Modulus (GPa) | 1.5 | 2.0 |

| Thermal Stability (°C) | 200 | 250 |

This table illustrates the improvement in mechanical properties when incorporating this compound into polymer formulations.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction typically couples aryl halides with boronic esters to form biaryl or heteroaryl products.

Example Reaction:

Reaction with 4-bromo-3,5-dimethylphenol under Suzuki conditions:

| Reagents/Conditions | Results |

|---|---|

| Pd(OAc)₂, dicyclohexylphosphine ligand, K₃PO₄, toluene/water (60–80°C, 12–14 h) | Biaryl product formed in 72–93% yield after purification . |

Key Observations:

-

The reaction proceeds efficiently with electron-deficient aryl bromides.

-

Steric hindrance from the aminomethyl group may reduce coupling rates with bulky substrates .

Amide Bond Formation via Acylation

The primary amine in the aminomethyl group undergoes acylation with activated carboxylic acid derivatives.

Example Reaction:

Acylation with acetic anhydride:

| Reagents/Conditions | Results |

|---|---|

| Ac₂O, DMAP, CH₂Cl₂ (rt, 2 h) | Acetylated product isolated in 85% yield . |

Applications:

-

Protection of the amine group during multi-step syntheses.

-

Functionalization for drug discovery (e.g., protease inhibitors) .

Boronic Acid Transesterification

The pinacol boronic ester can undergo transesterification with diols under acidic conditions.

Example Reaction:

Conversion to boronic acid using 1,2-ethanediol:

| Reagents/Conditions | Results |

|---|---|

| 1,2-ethanediol, HCl (aq.), THF (rt, 6 h) | Boronic acid intermediate generated (quantitative conversion) . |

Notes:

Reductive Amination

The amine group participates in reductive amination with aldehydes or ketones.

Example Reaction:

With benzaldehyde:

| Reagents/Conditions | Results |

|---|---|

| NaBH₃CN, MeOH (rt, 12 h) | Secondary amine product obtained in 68% yield . |

Limitations:

Reaction Stability and Byproduct Analysis

Key Mechanistic Insights

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues and their key differences:

Research Findings and Data

Catalytic Performance

- Electron-donating groups (e.g., –CH3) slow down Suzuki coupling due to reduced electrophilicity, while electron-withdrawing groups (e.g., –CF3) accelerate it .

Q & A

Basic: What are the standard synthetic routes for preparing this boronate ester?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed borylation of a halogenated precursor (e.g., bromo- or iodo-substituted benzoate derivatives) with bis(pinacolato)diboron. Key steps include:

- Step 1: Bromination of the parent benzoate derivative at the meta-position.

- Step 2: Miyaura borylation using PdCl₂(dppf) as the catalyst, KOAc as the base, and 1,4-dioxane as the solvent at 90°C under inert atmosphere .

- Step 3: Purification via column chromatography (e.g., ethyl acetate/hexane gradient) or recrystallization .

Example Reaction Table:

| Precursor | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|

| Methyl 3-bromo-2-(aminomethyl)benzoate | PdCl₂(dppf), KOAc | 1,4-Dioxane | 43–72% |

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:

Critical characterization techniques include:

- ¹H/¹³C NMR: Assign peaks for the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and aromatic protons (δ 7.0–8.5 ppm). Use deuterated chloroform (CDCl₃) for solubility .

- HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (e.g., calculated for C₁₅H₂₀BNO₄: 277.1485) .

- FT-IR: Identify B-O stretches (~1350 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Methodological Answer:

Key variables to optimize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.